molecular formula C23H29N5O3 B4016811 N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510733-29-6

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4016811
CAS No.: 510733-29-6
M. Wt: 423.5 g/mol
InChI Key: QYLAWPMZSGSOHM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core with a cyclohexyl carboxamide substituent and a 3-ethoxypropyl side chain. The presence of imino and oxo groups suggests hydrogen-bonding capabilities, while the ethoxypropyl moiety may enhance solubility or influence pharmacokinetic properties. Crystallographic studies using programs like SHELX have been critical in resolving its three-dimensional conformation, which is essential for understanding its interactions with biological targets or materials .

Properties

IUPAC Name

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-2-31-14-8-13-28-20(24)17(22(29)25-16-9-4-3-5-10-16)15-18-21(28)26-19-11-6-7-12-27(19)23(18)30/h6-7,11-12,15-16,24H,2-5,8-10,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLAWPMZSGSOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510733-29-6
Record name N-CYCLOHEXYL-1-(3-ETHOXYPROPYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The process begins with the preparation of the tricyclic core, followed by the introduction of the cyclohexyl and ethoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The tricyclic framework of this compound distinguishes it from simpler bicyclic analogs. For example:

  • Cephalosporin derivatives (e.g., those listed in Pharmacopeial Forum) feature bicyclic β-lactam systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene), which are smaller and less rigid .
  • Quinazoline-based inhibitors share nitrogen-rich aromatic systems but lack the fused tricyclic topology.
Table 1: Structural Comparison of Core Systems
Compound Class Ring System Key Functional Groups Rigidity (ų)
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸] Imino, oxo, carboxamide High (>200)
Cephalosporins Bicyclo[4.2.0] β-lactam, thiadiazole Moderate (~150)
Alkyltrimethylammonium Surfactants Linear alkyl chains Quaternary ammonium, methyl groups Low (<50)

Note: Rigidity estimates derived from crystallographic data analyzed via SHELX .

Substituent Effects

  • Ethoxypropyl vs. Alkyl Chains : The 3-ethoxypropyl group in the target compound contrasts with the alkyl chains of quaternary ammonium surfactants (e.g., BAC-C12). While surfactants prioritize amphiphilicity for micelle formation (CMC ~3–8 mM ), the ethoxypropyl group here likely balances hydrophilicity and steric bulk for target binding.
  • Cyclohexyl Carboxamide vs. Tetrazole : Unlike cephalosporins with tetrazole acetamido groups (enhancing acidity and metal binding ), the cyclohexyl carboxamide in this compound may favor hydrophobic interactions.

Solubility and Aggregation

The compound’s solubility profile is intermediate between hydrophilic cephalosporins and hydrophobic surfactants.

Pharmacological Activity (Hypothetical Analysis)

  • Antimicrobial Activity : The tricyclic core may mimic β-lactam antibiotics but with enhanced stability against enzymatic degradation.
  • Kinase Inhibition: The imino and carboxamide groups could chelate ATP-binding sites in kinases, similar to quinazoline inhibitors.

Biological Activity

N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure and multiple functional groups that suggest potential biological activity. Its molecular formula is C24H26N6O3, with a molecular weight of approximately 446.5 g/mol. This article reviews the biological activity of this compound based on available literature and ongoing research.

Chemical Structure and Properties

The compound features:

  • Tricyclic framework : A unique arrangement that influences its interaction with biological systems.
  • Functional groups : Includes an imino group and a carboxamide group that contribute to its chemical reactivity.
PropertyValue
Molecular FormulaC24H26N6O3
Molecular Weight446.5 g/mol
Structural FeaturesTricyclic structure with imino and carboxamide groups

Biological Activity

Preliminary studies on N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo have indicated several potential therapeutic properties:

  • Anticancer Activity : Initial investigations suggest that this compound may exhibit anticancer effects by interacting with cellular pathways involved in tumor growth and survival. The specific mechanism of action remains under investigation.
  • Anti-inflammatory Properties : There is evidence suggesting that the compound could modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Interactions with Biological Macromolecules : Ongoing research focuses on how this compound interacts with proteins and nucleic acids, which is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or derivatives:

  • Study on Related Compounds : Research has shown that compounds with similar tricyclic structures possess significant biological activities such as cytotoxicity against cancer cell lines and modulation of immune responses.
  • Mechanistic Insights : Investigations into the mechanism of action indicate that these compounds may inhibit specific enzymes or receptors involved in cancer progression or inflammatory pathways .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo:

  • In vitro and In vivo Studies : Comprehensive studies are required to assess the efficacy and safety profile of this compound in biological models.
  • Molecular Target Identification : Identifying specific molecular targets will enhance our understanding of how this compound exerts its effects and will aid in optimizing its chemical structure for improved activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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